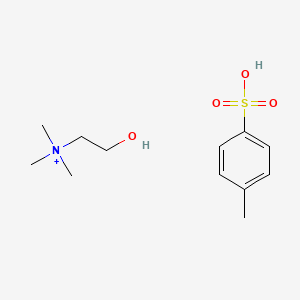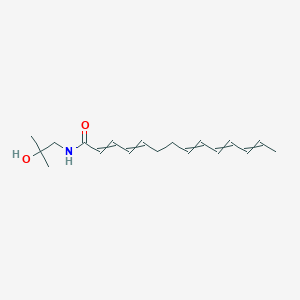
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is an organic compound belonging to the class of fatty acyls, specifically fatty amides. It is characterized by a long hydrocarbon chain with multiple double bonds and a terminal amide group linked to a hydroxyisobutyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide typically involves the reaction of a tetradecapentaenoic acid derivative with 2-hydroxy-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated hydrocarbon chain.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of polyunsaturated fatty acids and their derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its binding to enzymes and receptors, modulating their activity. The polyunsaturated hydrocarbon chain can also interact with lipid membranes, affecting their fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyisobutyl)-2,4,8,10,12-tetradecapentaenamide
- N-isobutyl-2,4,8,10,12-tetradecapentaenamide
- (2E,4E,8Z)-N-(2-hydroxy-2-methylpropyl)-2,4,8-tetradecatrienamide
Uniqueness
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is unique due to its specific combination of a hydroxyisobutyl group and a polyunsaturated hydrocarbon chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H27NO2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |
InChI |
InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20) |
Clé InChI |
CRPPMKFSMRODIQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


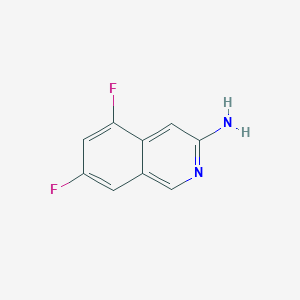

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
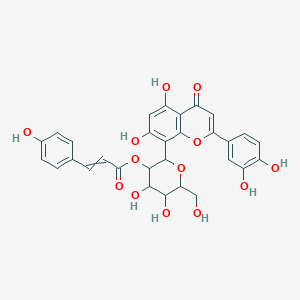
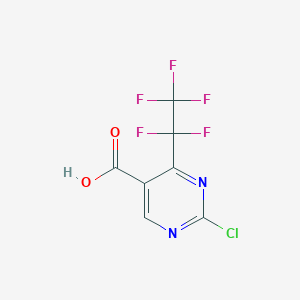
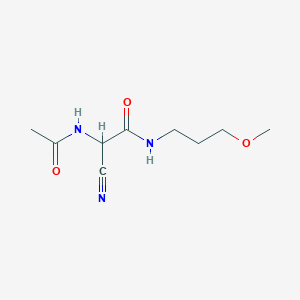
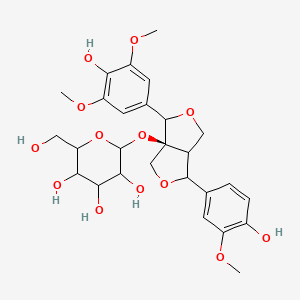

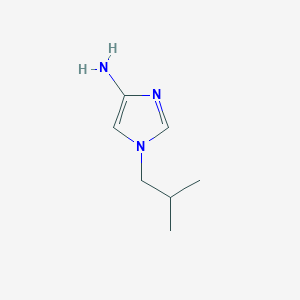
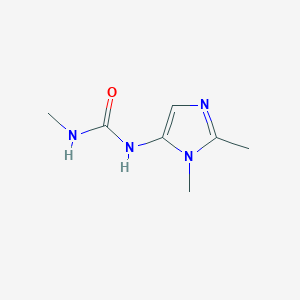
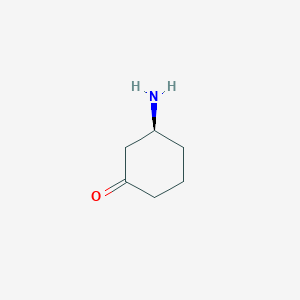

![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
